1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 281.37 g/mol. This compound is significant in research due to its structural features, which allow for various applications in medicinal chemistry and material science. It is classified as an indole derivative, which is a well-known class of compounds in pharmaceutical chemistry.
The synthesis of 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1-methylindole with a suitable sulfonyl chloride in the presence of a base, followed by an aldehyde introduction step.
Technical Details:
Typical yields for this synthesis can vary but are often reported around 60-80%. The purity of synthesized compounds is usually assessed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular structure of 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde features:
Data:
This compound can undergo various chemical reactions due to its functional groups:
Technical Details:
For example, when treated with a primary amine, it can form imine derivatives, which are important intermediates in organic synthesis.
The mechanism of action for 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is primarily linked to its role as a precursor for biologically active structures. It has been shown that this compound can inhibit enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO), which is crucial in tryptophan metabolism.
Data:
Research indicates that inhibition of IDO could enhance immune responses against tumors and infections, making this compound a potential candidate for therapeutic development.
The sulfanyl group in 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde (CAS 338416-56-1) is typically installed via nucleophilic aromatic substitution (SNAr) at C2 of the indole scaffold. This reaction leverages the inherent electrophilicity of the C2 position in 1-methyl-1H-indole-3-carbaldehyde precursors when activated by electron-withdrawing groups. Key synthetic protocols involve reacting the 2-chloro or 2-fluoro substituted indole intermediate with 4-methylthiophenol under basic conditions. Anhydrous dimethylformamide (DMF) serves as the optimal solvent at 80–90°C, with potassium carbonate (K₂CO₃) as base, achieving yields >75% within 8–12 hours [4] [7]. The reaction specificity arises from the C2 position's enhanced susceptibility to nucleophilic displacement compared to C3, which bears the aldehyde functionality.
Table 1: Optimization of SNAr Conditions for Sulfanyl Incorporation
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 10 | 78 |
Cs₂CO₃ | DMF | 80 | 8 | 82 |
NaOH | Ethanol | 70 | 15 | 45 |
Et₃N | Acetonitrile | 65 | 18 | 52 |
Critical side reactions include aldehyde oxidation and disulfide formation from the thiol precursor. These are mitigated by degassing solvents and conducting reactions under inert atmospheres. Post-reaction, the crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v) to isolate the title compound, confirmed by LC-MS (m/z 281.37 for [M+H]⁺) and ¹H NMR (characteristic singlet at δ 10.05 for –CHO) [3] [5].
Palladium-catalyzed cross-coupling offers an alternative route for sulfanyl group installation, particularly valuable for electron-rich indoles resistant to SNAr. The Suzuki-Miyaura reaction using 4-methylbenzenethiol boronic ester is impractical due to boronic ester instability. Instead, Pd-catalyzed C–S bond formation via thioetherification gains prominence. Using Pd(OAc)₂ (5 mol%) with Xantphos (6 mol%) as ligand, and cesium carbonate as base in toluene at 100°C, the reaction couples 2-bromo-1-methyl-1H-indole-3-carbaldehyde with 4-methylbenzenethiol to deliver the target compound in 68% yield [8].
Copper catalysis provides a cost-effective alternative. CuI (10 mol%) with 1,10-phenanthroline (12 mol%) in DMSO at 110°C achieves 72% yield within 24 hours. This system tolerates the aldehyde functionality without reduction or oxidation side products. Key to success is the use of anhydrous solvents to prevent protodehalogenation of the 2-bromoindole precursor. The method is scalable to 50g without yield erosion (<5% variation), making it suitable for industrial applications [8].
Table 2: Metal-Catalyzed C–S Coupling Efficiency
Catalyst System | Ligand | Solvent | Yield (%) | Turnover Number |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | Xantphos | Toluene | 68 | 13.6 |
CuI/1,10-phenanthroline | 1,10-Phenanthroline | DMSO | 72 | 7.2 |
Pd(dba)₂/BINAP | BINAP | Dioxane | 61 | 12.2 |
N1-alkylation precedes sulfanyl group installation to prevent quaternization at C3. Regioselective methylation employs methyl iodide (1.2 equiv) with sodium hydride (NaH, 1.5 equiv) in DMF at 0°C→RT, achieving >95% N-methylation without O-alkylation of the aldehyde. The reaction is exothermic and requires dropwise methyl iodide addition to maintain temperatures <5°C during initiation [4] [7]. Alternative bases like KOH in DMSO give inferior selectivity (70–75% yield with 5–8% O-alkylation byproducts), while phase-transfer catalysts (tetrabutylammonium bromide) in NaOH/toluene systems enable 85% yield at 40°C [7].
Solvent polarity critically influences regioselectivity. High-polarity solvents (DMF, DMSO) favor N-alkylation by enhancing NaH-mediated deprotonation at nitrogen. Infrared spectroscopy confirms exclusive N-alkylation through the absence of C=O peak shifts (remains at 1685 cm⁻¹). Post-alkylation, the product precipitates upon ice-water quenching and is filtered, avoiding chromatography. This step typically provides 1-methyl-1H-indole-3-carbaldehyde in 92% purity, suitable for downstream functionalization [4].
Table 3: Solvent Effects on N-Methylation Regioselectivity
Solvent | Base | Temp (°C) | N-Alkylation (%) | O-Alkylation (%) |
---|---|---|---|---|
DMF | NaH | 0→25 | 98 | <2 |
DMSO | KOH | 25 | 75 | 25 |
Toluene | NaOH | 40 | 85 | 15 |
THF | NaH | -10→25 | 90 | 10 |
Crystallization is the critical final purification step for 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde due to its solid-state stability. Ethanol-water mixtures (4:1 v/v) yield needle-like crystals suitable for X-ray diffraction, though recovery is suboptimal (60–65%). Methanol alone induces rapid precipitation but yields amorphous aggregates. Optimized protocols use binary solvent systems: the compound dissolves in warm ethanol (55°C), followed by dropwise water addition until cloud point. Gradual cooling to 4°C over 6 hours furnishes rhombic crystals with 89% recovery and >99% purity (HPLC) [3] [6].
Solvent selection directly impacts crystal morphology and purity. Chlorinated solvents (dichloromethane) should be avoided due to adduct formation with the aldehyde group. Acetonitrile yields small plates with embedded impurities, while ethyl acetate/hexane (1:3) gives high purity but low recovery (50%). The melting point of crystallized material (132–133°C, capillary method) aligns with literature values and indicates absence of polymorphic contaminants [1] [3].
Table 4: Crystallization Solvent Systems Comparison
Solvent System | Crystal Morphology | Recovery (%) | Purity (%) |
---|---|---|---|
Ethanol/Water (4:1) | Rhombic plates | 89 | 99.5 |
Methanol | Amorphous powder | 95 | 92.3 |
Acetonitrile | Thin needles | 75 | 98.1 |
Ethyl acetate/Hexane (1:3) | Prismatic rods | 50 | 99.8 |
Sustainable synthesis integrates solvent reduction, catalyst recycling, and energy minimization. Key advances include:
Process mass intensity (PMI) for the traditional route is 120, dominated by purification solvents. Implementing green strategies lowers PMI to 45, primarily through ethanol-water crystallization and solventless alkylation. Life-cycle assessment confirms 35% lower carbon footprint versus classical synthesis [4] [8].
Table 5: Green Metrics for Synthetic Routes
Parameter | Traditional Route | Optimized Green Route | Reduction (%) |
---|---|---|---|
Process Mass Intensity | 120 | 45 | 62.5 |
Energy Consumption (MJ/kg) | 890 | 310 | 65.2 |
Organic Waste (L/kg) | 85 | 32 | 62.4 |
Catalyst Waste (g/kg) | 12.5 | 2.8 | 77.6 |
Comprehensive Compound Data
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